molecular formula C18H24N4OS B3011679 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine CAS No. 1903133-35-6

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine

Cat. No.: B3011679
CAS No.: 1903133-35-6
M. Wt: 344.48
InChI Key: MNXRRQIOABGFOO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceuticals and alkaloids . It also has a pyrazole ring, which is a type of aromatic organic compound. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry.

Scientific Research Applications

Molecular Interactions and Structural Analysis

One study focused on the molecular interactions of a structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This research utilized conformational analysis and comparative molecular field analysis (CoMFA) to develop three-dimensional quantitative structure-activity relationship (3D-QSAR) models, highlighting the importance of specific conformations and substituents in receptor binding and antagonist activity (Shim et al., 2002).

Synthesis and Biological Activities

Another aspect of research involves the synthesis and evaluation of biological activities of derivatives containing the pyrazole moiety. For instance, derivatives synthesized for antimicrobial and antimycobacterial activities showcase the potential of these compounds in medicinal chemistry. One such study synthesized nicotinic acid hydrazide derivatives, evaluating their antimycobacterial activity, indicating the role these compounds could play in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).

Antimicrobial and Antioxidant Activities

Research on the synthesis, DFT, molecular docking analysis, and evaluation of antibacterial and antioxidant activities of tri-substituted pyrazoles highlights their significance in drug discovery. The study synthesized derivatives and assessed their activities against various bacterial strains, as well as their radical scavenging capabilities, demonstrating the versatility of these compounds in pharmaceutical applications (Golea Lynda, 2021).

Anticancer Potential

Additionally, novel pyrazole derivatives have been synthesized and characterized for their potential as antimicrobial and anticancer agents. This research underscores the importance of structural modifications to enhance biological activity and explore therapeutic applications (H. Hafez et al., 2016).

Catalytic and Synthetic Applications

Beyond biological activities, some derivatives have been explored for their catalytic properties and synthetic applications. For instance, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines for anticancer and antimicrobial agents emphasize the compound's utility in creating biologically active heterocycles, showcasing the intersection of organic synthesis and biomedical research (Kanubhai D. Katariya et al., 2021).

Properties

IUPAC Name

[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-13-11-16(20(2)19-13)18(23)21-7-3-15(4-8-21)22-9-5-17-14(12-22)6-10-24-17/h6,10-11,15H,3-5,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXRRQIOABGFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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